REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH:6]1[C:18]2[C:17](=[O:19])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=2[CH:9]=[CH:8][CH:7]=1.II.[I:22](O)(=O)(=O)=O>C(O)(=O)C.O>[I:22][C:14]1[CH:13]=[CH:12][C:11]2[C:10]3[C:18](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:17](=[O:19])[C:16]=2[CH:15]=1
|
Name
|
glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
9.01 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stir 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
internal temperature probe, heating mantle
|
Type
|
CUSTOM
|
Details
|
fitted with a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
warm to 50° C.
|
Type
|
STIRRING
|
Details
|
stir an additional 2.5 hrs
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
Warm the mixture to 60° C.
|
Type
|
STIRRING
|
Details
|
Stir the reaction mixture for an additional 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
cool to room temperature
|
Type
|
STIRRING
|
Details
|
stir the reaction mixture at room temperature for about 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Collect the precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
internal temperature probe, heating mantle
|
Type
|
TEMPERATURE
|
Details
|
a glycol-cooled condenser
|
Type
|
CUSTOM
|
Details
|
fitted with a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture to 70° C.
|
Type
|
ADDITION
|
Details
|
add additional acetic acid
|
Type
|
TEMPERATURE
|
Details
|
with continued warming until a clear solution
|
Type
|
CUSTOM
|
Details
|
to 50° C.
|
Type
|
STIRRING
|
Details
|
stir at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Slowly cool the reaction mixture to 25° C.
|
Type
|
STIRRING
|
Details
|
stir 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Recover the precipitate
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
Air-dried the resulting
|
Type
|
FILTRATION
|
Details
|
filter cake
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 66.6% | |
YIELD: CALCULATEDPERCENTYIELD | 266.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |